molecular formula C17H15NO B11865805 2-(4-Methoxyphenyl)-7-methylquinoline

2-(4-Methoxyphenyl)-7-methylquinoline

Cat. No.: B11865805
M. Wt: 249.31 g/mol
InChI Key: WOAWYRIZQZSCEE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-7-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a methoxy group at the para position of the phenyl ring and a methyl group at the 7th position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-7-methylquinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. For instance, 4-methoxybenzaldehyde can be condensed with 2-aminoacetophenone under acidic conditions to form the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-7-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the quinoline ring.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like malaria and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-7-methylquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-7-methylquinoline can be compared with other quinoline derivatives to highlight its uniqueness:

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-7-methylquinoline

InChI

InChI=1S/C17H15NO/c1-12-3-4-14-7-10-16(18-17(14)11-12)13-5-8-15(19-2)9-6-13/h3-11H,1-2H3

InChI Key

WOAWYRIZQZSCEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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